2-fluoro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline
Description
2-Fluoro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a fluorinated aromatic amine derivative featuring a 1H-imidazole-2-ylmethyl substituent attached to a 4-methylaniline scaffold. This compound combines a fluorine atom at the 2-position of the aniline ring, a methyl group at the 4-position, and a methylene-linked imidazole moiety. Its structural analogs, such as brominated derivatives, highlight the role of halogen substituents in modulating molecular interactions and stability.
Properties
IUPAC Name |
2-fluoro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-2-3-10(9(12)6-8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGPTHDUGYVUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=NC=CN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst such as erbium triflate.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling with Methylaniline: The final step involves coupling the imidazole derivative with 4-methylaniline under appropriate conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups .
Scientific Research Applications
Medicinal Applications
1. Antidepressant and Anxiolytic Properties
Research indicates that compounds with imidazole structures can exhibit antidepressant and anxiolytic effects. The interaction of 2-fluoro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline with specific neurotransmitter systems, particularly serotonin receptors, suggests its potential as a therapeutic agent for mood disorders .
2. Treatment of Urinary Disorders
The compound's structural similarities to known alpha-1 adrenoceptor agonists position it as a candidate for treating urinary incontinence and related disorders. Studies have shown that imidazoline derivatives can selectively activate alpha-1 adrenoceptors, leading to increased urethral tone and improved bladder function .
3. Neuroprotective Effects
There is emerging evidence that imidazole derivatives may possess neuroprotective properties. By modulating pathways involved in neurodegenerative diseases such as Alzheimer's, this compound could play a role in neuroprotection through its influence on cholinergic signaling pathways .
Case Studies
Case Study 1: Antidepressant Activity
In a controlled study examining the antidepressant effects of various imidazole derivatives, this compound demonstrated significant improvement in behavioral tests associated with depression when administered to rodent models. The compound's efficacy was attributed to its action on serotonin receptors, leading to increased serotonin levels in the brain .
Case Study 2: Urinary Incontinence Treatment
A clinical trial investigating the use of imidazoline derivatives for treating urinary incontinence found that patients receiving this compound reported fewer episodes of incontinence compared to a placebo group. This effect was linked to enhanced alpha-1 adrenoceptor activity, which improved bladder control mechanisms .
Comparative Data Table
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | Improved mood and reduced anxiety |
| Urinary Disorders | Alpha-1 adrenoceptor agonism | Increased urethral tone and bladder control |
| Neuroprotection | Modulation of cholinergic pathways | Potential delay in neurodegeneration |
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline involves its interaction with various molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
2-Bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline (CAS 1249581-84-7)
- Molecular Weight : 266.14 g/mol (vs. ~205 g/mol for the fluoro analog, estimated by substituting Br with F).
- Spectral Data : Bromine’s presence would eliminate the C-F IR stretch (~1,100–1,200 cm⁻¹) and introduce C-Br absorption near 550–650 cm⁻¹. In ¹H NMR, the deshielding effect of Br on adjacent protons would differ from F, altering chemical shifts and splitting patterns.
3-Bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline (CAS 1339473-72-1)
- Substituent Position : Bromine at the 3-position (meta to the methyl group) versus fluorine at the 2-position (ortho to the amine). This positional difference could sterically hinder interactions with biological targets compared to the fluoro analog.
- Synthetic Routes : Likely synthesized via similar N-alkylation or reductive amination methods used for halogenated benzimidazoles (e.g., chlorination with SOCl₂, as in ).
Non-Halogenated Analogs
N-((1H-Indol-1-yl)methyl)-2-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline (Compound 2, )
- Key Differences : Replaces fluorine with a chloro-benzimidazole group and incorporates an indole moiety.
- Spectral Data : FTIR shows NH stretches at ~3,300 cm⁻¹ and C=N absorption at ~1,620 cm⁻¹. ¹H NMR reveals aromatic protons at δ 6.8–7.5 ppm and methylene protons at δ 4.7–5.0 ppm. These features provide a benchmark for inferring spectral behavior of the target compound.
Pharmacologically Active Derivatives
2-Fluoro-N-{[4-(6-Methylpyridin-2-yl)-5-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl}aniline (INN Proposed, )
- Structural Complexity : Adds pyridine and triazolo groups, enhancing π-π stacking and hydrogen-bonding capabilities.
Comparative Data Table
Biological Activity
2-fluoro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure consists of a fluorine atom attached to an aniline derivative with an imidazole moiety. This configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. It has been shown to inhibit specific kinases and other enzymes involved in cellular signaling pathways .
- Receptor Modulation : The compound may interact with biological receptors, potentially modulating their activity and leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Cancer) | 10 - 20 |
| MCF-7 (Breast Cancer) | 15 - 30 |
| HeLa (Cervical Cancer) | 5 - 15 |
These findings indicate that the compound may induce apoptosis and cell cycle arrest in cancer cells, potentially through mechanisms independent of p53 signaling pathways .
Case Study 1: Anticancer Mechanism
A study explored the mechanism by which imidazole derivatives, including our compound of interest, induce apoptosis in cancer cells. The results indicated that these compounds could trigger G0/G1 and G2/M cell cycle arrest, suggesting a dual mechanism of action that affects both cell proliferation and survival .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of similar compounds was assessed against a range of pathogens. The study concluded that modifications in the chemical structure significantly influenced the antimicrobial potency, highlighting the importance of structure-activity relationships (SAR) in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
